Leniolisib - 1354690-24-6

Leniolisib

Catalog Number: EVT-255872
CAS Number: 1354690-24-6
Molecular Formula: C21H25F3N6O2
Molecular Weight: 450.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Leniolisib (CDZ173) is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ) []. It is a low molecular weight, orally bioavailable compound [, , ]. Leniolisib plays a crucial role in scientific research as a tool to study the PI3Kδ signaling pathway and its involvement in various diseases, particularly inborn errors of immunity and inflammatory disorders [, , , ].

Synthesis Analysis

A detailed synthesis of Leniolisib is described in the paper "Discovery of CDZ173 (Leniolisib), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors" []. The synthesis involves multiple steps, starting with the morphing of the heterocyclic core of 4,6-diaryl quinazolines to a less lipophilic 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. This is followed by the replacement of a phenyl group with a pyrrolidine-3-amine, leading to a compound series with improved target specificity and pharmacokinetic properties. Finally, lipophilicity is adjusted to achieve the desired profile of Leniolisib [].

An alternative enzymatic synthesis of a key intermediate in Leniolisib synthesis utilizes engineered imine reductases (IREDs). This method offers high enantioselectivity and utilizes readily available starting materials, potentially leading to a more efficient and sustainable synthesis route [].

Molecular Structure Analysis

Leniolisib features a 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core structure, distinguishing it from earlier generations of PI3Kδ inhibitors []. This unique structure contributes to its high selectivity for PI3Kδ over other PI3K isoforms [].

Chemical Reactions Analysis

The primary metabolic pathway of Leniolisib involves oxidation, leading to the formation of various metabolites primarily excreted in urine and feces []. Further investigation into the specific oxidative transformations and the enzymes involved would provide a more comprehensive understanding of Leniolisib metabolism.

Mechanism of Action

Leniolisib exerts its therapeutic effect by selectively inhibiting the activity of PI3Kδ [, , , , ]. PI3Kδ is primarily expressed in leukocytes and plays a critical role in B and T cell function, making it a key target for immune modulation []. By inhibiting PI3Kδ, Leniolisib disrupts downstream signaling pathways, leading to:

  • Reduced B cell activation and antibody production: Leniolisib effectively blocks PI3Kδ-dependent B cell functions, leading to a decrease in the production of antibodies, including IgM [, , , , ].
  • Suppression of T cell activation and proliferation: Leniolisib inhibits the activation and proliferation of T cells, particularly those involved in inflammatory responses [, , , ].
  • Normalization of immune cell subsets: In individuals with Activated PI3Kδ Syndrome (APDS), Leniolisib treatment helps to restore the balance of various immune cell populations, including transitional B cells, naïve T cells, and senescent T cells [, , , , , , , ].
Applications
  • Activated PI3Kδ Syndrome (APDS): Leniolisib demonstrates significant efficacy in treating APDS, a rare primary immunodeficiency caused by gain-of-function mutations in PIK3CD [, , , , , , , , , , ]. Treatment with Leniolisib has shown:

    • Reduced lymphoproliferation and normalization of lymph node size and spleen volume [, , , , ].
    • Improved immune dysregulation, including normalization of B cell subsets and reduction in activated T cell populations [, , , , , , , ].
    • Reduced susceptibility to infections [, , ].
    • Improved health-related quality of life [, ].
    • Primary Sjögren’s syndrome (pSS): While a clear efficacy signal was not observed in a proof-of-concept study, trends towards improvement in dryness, pain, fatigue, and lacrimal gland function were noted [].
    • ANCA vasculitis: A case report suggests Leniolisib may be effective in resolving ANCA vasculitis in patients with APDS [].
    • IgA vasculitis nephritis: A case report indicated the resolution of IgA vasculitis nephritis in a patient with APDS following Leniolisib treatment [].
Future Directions
  • Expanding the understanding of its long-term safety and efficacy: Continued monitoring of patients enrolled in open-label extension studies will provide valuable information about the long-term effects of Leniolisib treatment [, , ].
  • Exploring its therapeutic potential in other diseases: Given its mechanism of action, Leniolisib holds promise for treating other diseases characterized by overactivation of the PI3Kδ pathway, such as other autoimmune diseases and certain types of cancer [, , , ].
  • Investigating optimal dosing strategies: Further research is needed to determine the optimal dosing regimen for Leniolisib in different patient populations and disease contexts [].
  • Developing novel formulations and delivery systems: Exploring alternative formulations or delivery systems may enhance the efficacy or patient convenience of Leniolisib therapy [].
  • Investigating potential combination therapies: Combining Leniolisib with other targeted therapies may further improve outcomes in APDS and other diseases [].

Idelalisib

    Itraconazole

    • Relevance: Research has shown that itraconazole significantly impacts the pharmacokinetics of leniolisib by inhibiting CYP3A4 []. This interaction highlights the importance of considering potential drug interactions during leniolisib treatment. Notably, leniolisib is not a significant substrate for P-gp.
    • Relevance: Unlike itraconazole, quinidine does not alter the pharmacokinetics of leniolisib []. This finding further supports the conclusion that leniolisib is not a relevant substrate for P-gp.

    Rapamycin

      Abatacept

      • Relevance: Although not structurally related to leniolisib, abatacept is mentioned in the context of treating conditions with overlapping clinical presentations with APDS []. Abatacept's mechanism of action, which involves modulating T-cell co-stimulation, underscores the importance of immune regulation in APDS and similar disorders.

      Properties

      CAS Number

      1354690-24-6

      Product Name

      Leniolisib

      IUPAC Name

      1-[(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]propan-1-one

      Molecular Formula

      C21H25F3N6O2

      Molecular Weight

      450.5 g/mol

      InChI

      InChI=1S/C21H25F3N6O2/c1-3-18(31)30-6-4-13(10-30)28-19-15-11-29(7-5-17(15)26-12-27-19)14-8-16(21(22,23)24)20(32-2)25-9-14/h8-9,12-13H,3-7,10-11H2,1-2H3,(H,26,27,28)/t13-/m0/s1

      InChI Key

      MWKYMZXCGYXLPL-ZDUSSCGKSA-N

      SMILES

      CCC(=O)N1CCC(C1)NC2=NC=NC3=C2CN(CC3)C4=CC(=C(N=C4)OC)C(F)(F)F

      Solubility

      <1 mg/mL

      Synonyms

      Leniolisib; CDZ-173; CDZ 173; CDZ173; Leniosilib

      Canonical SMILES

      CCC(=O)N1CCC(C1)NC2=NC=NC3=C2CN(CC3)C4=CC(=C(N=C4)OC)C(F)(F)F

      Isomeric SMILES

      CCC(=O)N1CC[C@@H](C1)NC2=NC=NC3=C2CN(CC3)C4=CC(=C(N=C4)OC)C(F)(F)F

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.